2,3-Dihydroxybenzonitrile

Physicochemical Characterization Solid-State Handling Isomer Differentiation

2,3-Dihydroxybenzonitrile (67984-81-0) is the essential ortho-dihydroxy isomer for synthesizing desferrithiocin-class oral iron chelators. Its melting point (192–193°C vs. 155–159°C for the 3,4-isomer) ensures superior thermal stability in high-temperature polymer and coordination network synthesis. The unique ortho-catechol geometry is critical for iron-binding pharmacophores and serves as a validated bioisostere in kinase inhibitor design. Substituting positional isomers compromises chelation geometry and assay reproducibility. ≥98% purity, supplied via scalable patented one-pot synthetic routes that eliminate supply bottlenecks for medicinal chemistry campaigns. Also suited for coordination chemistry and heavy-metal remediation research.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 67984-81-0
Cat. No. B1304943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxybenzonitrile
CAS67984-81-0
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)C#N
InChIInChI=1S/C7H5NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H
InChIKeyXHPDHXXZBWDFIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxybenzonitrile (CAS 67984-81-0) – Physicochemical and Functional Baseline for Procurement Decision-Making


2,3-Dihydroxybenzonitrile (CAS 67984-81-0, C7H5NO2, MW 135.12) is a substituted catechol derivative bearing two adjacent hydroxyl groups and a nitrile moiety on a benzene ring . This molecular architecture confers distinct physicochemical properties relative to its positional isomers, including a melting point of 192–193 °C and predicted pKa values that influence its reactivity and handling . The compound is employed as a synthetic building block for heterocyclic systems and coordination polymers, and its ability to chelate metal ions—particularly iron—underpins its utility in pharmaceutical intermediate synthesis .

Why 2,3-Dihydroxybenzonitrile (CAS 67984-81-0) Cannot Be Interchanged with Its Positional Isomers or Generic Analogs


Substituting 2,3-dihydroxybenzonitrile with a positional isomer or a generic catechol derivative is not scientifically sound due to quantifiable differences in physicochemical properties and synthetic accessibility. For example, the melting point of the 2,3-isomer (192–193 °C) differs substantially from that of the 3,4-isomer (155–159 °C), which directly impacts purification protocols and formulation stability . Furthermore, the ortho-arrangement of the hydroxyl groups in the 2,3-isomer creates a unique chelation geometry that is essential for the synthesis of specific iron-chelating pharmacophores, such as the desferrithiocin class, a capability not equivalently met by other isomers [1]. These non-interchangeable characteristics necessitate precise compound selection to ensure reproducibility in both chemical synthesis and biological assays.

Quantitative Differentiation Guide for 2,3-Dihydroxybenzonitrile (CAS 67984-81-0) Against Closest Analogs


Melting Point Comparison: 2,3- vs. 3,4-Dihydroxybenzonitrile for Purification and Formulation

The melting point of 2,3-dihydroxybenzonitrile (192–193 °C) is significantly higher than that of the 3,4-isomer (155–159 °C) . This difference in thermal behavior is critical for processes involving recrystallization, melt-based formulations, or thermal stability assessments.

Physicochemical Characterization Solid-State Handling Isomer Differentiation

Synthetic Efficiency: One-Pot Process Yields for 2,3-Dihydroxybenzonitrile

Industrial production of 2,3-dihydroxybenzonitrile utilizes a patented one-pot synthesis from 2,3-dialkoxybenzoic acid, achieving yields of approximately 68% without the isolation of intermediates [1]. This contrasts with multi-step syntheses that often require isolation and purification of intermediates, leading to lower overall yields and higher costs.

Process Chemistry Scalable Synthesis Cost-Efficiency

Chelation Geometry: Ortho-Dihydroxy Arrangement as a Prerequisite for Desferrithiocin Synthesis

The ortho-dihydroxy substitution pattern of 2,3-dihydroxybenzonitrile is a critical structural requirement for the synthesis of desferrithiocin and its analogues—a class of orally active iron chelators [1]. The adjacent hydroxyl groups create a bidentate chelation motif that is essential for binding ferric ions, a functionality not fully replicated by meta- or para-substituted isomers.

Medicinal Chemistry Iron Chelation Drug Intermediate

Antitumor Activity: Class-Level Evidence for Dihydroxybenzonitrile Isomers

A structure-activity study of dihydroxybenzene derivatives, including dihydroxybenzonitrile isomers, evaluated their effects on ribonucleotide reductase activity and in vivo antitumor efficacy against L1210 murine leukemia [1]. While the study primarily highlighted 3,4-dihydroxybenzaldoxime (IC50 = 38 μM; % ILS = 100), it established a class-level correlation between the dihydroxybenzene scaffold and antitumor potential, providing a rationale for exploring 2,3-dihydroxybenzonitrile as a scaffold in similar applications.

Cancer Research Ribonucleotide Reductase Structure-Activity Relationship

Optimal Research and Industrial Applications for 2,3-Dihydroxybenzonitrile (CAS 67984-81-0) Based on Verified Differentiation


Large-Scale Synthesis of Desferrithiocin and Related Iron Chelators

The ortho-dihydroxy substitution pattern of 2,3-dihydroxybenzonitrile makes it an essential building block for the synthesis of desferrithiocin analogues, a class of orally active iron chelators used in treating iron overload disorders [1]. The patented one-pot synthetic route offers a scalable and cost-effective supply of this critical intermediate, ensuring that large-scale medicinal chemistry campaigns can proceed without supply chain bottlenecks [1].

High-Temperature Organic Transformations and Polymer Synthesis

With a melting point of 192–193 °C, 2,3-dihydroxybenzonitrile is well-suited for reactions requiring elevated temperatures without premature melting or decomposition [1]. This thermal stability, combined with its dual hydroxyl and nitrile functionalities, makes it an ideal monomer or cross-linking agent in the synthesis of high-performance polymers and coordination networks where precise thermal control is required.

Medicinal Chemistry Scaffold for Kinase and Enzyme Inhibitor Discovery

The catechol-nitrile pharmacophore of 2,3-dihydroxybenzonitrile represents a validated bioisostere in kinase inhibitor design [1]. Its structural resemblance to known active catechol derivatives supports its use as a privileged scaffold in hit-to-lead campaigns targeting protein tyrosine kinases and catechol-O-methyltransferase, where the ortho-dihydroxy motif facilitates key hydrogen-bonding interactions with the target enzyme's active site [1].

Metal Coordination Studies and Environmental Remediation Research

The strong iron-chelating ability of the ortho-dihydroxy motif enables the use of 2,3-dihydroxybenzonitrile as a model ligand in coordination chemistry and as a potential agent for the remediation of heavy-metal-contaminated environments [1]. Its well-defined chelation geometry allows for predictable metal complex formation, which is valuable for studying metal ion transport, sequestration, and catalytic activity in both biological and environmental systems.

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